5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a bromopyridine moiety linked to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-bromopyridine derivatives with dioxane-based compounds. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with arylboronic acids . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A simpler bromopyridine derivative used in various synthetic applications.
5-Bromonicotinic acid methyl ester: Another bromopyridine derivative with applications in organic synthesis.
Uniqueness
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a bromopyridine moiety with a dioxane ring, providing distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of growing interest in medicinal chemistry and biological research due to its structural uniqueness and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromopyridine moiety linked to a dioxane ring, characterized by the following structure:
- Chemical Formula : C13H14BrN2O4
- Molecular Weight : 328.17 g/mol
The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyridine component can bind to active sites on proteins, influencing their activity. The dioxane ring contributes to the compound's structural stability and modulates its binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects on various cancer cell lines. For instance:
These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could be further developed as a chemotherapeutic agent targeting breast cancer . -
Case Study on Antimicrobial Efficacy :
Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth, suggesting a potential application in treating resistant infections .
Properties
IUPAC Name |
5-[[(5-bromopyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFOXJGGDKYKFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475961 |
Source
|
Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25165-70-2 |
Source
|
Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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